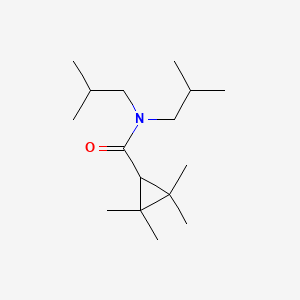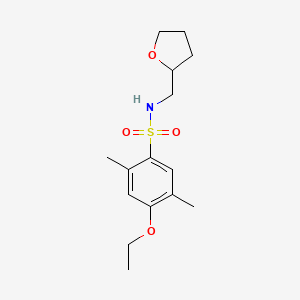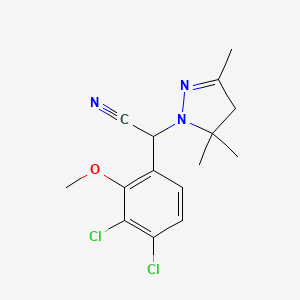
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropane ring substituted with two isobutyl groups and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with diisobutylamine. The reaction is carried out in an inert organic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) using thionyl chloride as a reagent . The process involves the formation of an intermediate acid chloride, which then reacts with diisobutylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of milder and more economically attractive alternatives to traditional reagents, such as the combined reagent TiCl4/NaBH4, can be employed to reduce costs and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) and various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the amide can yield the corresponding amine, while oxidation can produce various oxidized derivatives.
Applications De Recherche Scientifique
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceutically important compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used as a precursor in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide: Similar in structure but contains an octylphenylphosphinyl group instead of the cyclopropane ring.
N,N-dimethyl-2,2,3,3-tetramethylcyclopropanecarboxamide: Similar but with dimethyl groups instead of diisobutyl groups.
Uniqueness
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropane ring and the presence of multiple methyl groups
Propriétés
Formule moléculaire |
C16H31NO |
|---|---|
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-N,N-bis(2-methylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H31NO/c1-11(2)9-17(10-12(3)4)14(18)13-15(5,6)16(13,7)8/h11-13H,9-10H2,1-8H3 |
Clé InChI |
VJOPDUGRMQXZLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)C1C(C1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine](/img/structure/B15283165.png)
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)

![N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B15283188.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B15283191.png)
![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15283206.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)

![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)
![N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide](/img/structure/B15283241.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15283254.png)
![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)
![4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B15283261.png)

